octahydropentalene-3a-carboxylic acid

Description

Foundational Significance in Organic Synthesis

The bicyclo[3.3.0]octane framework is a common motif in a variety of natural products, making octahydropentalene derivatives like the 3a-carboxylic acid valuable as synthetic intermediates. researchgate.net The rigid structure of the octahydropentalene core allows for precise spatial arrangement of functional groups, which is a critical aspect in the design and synthesis of new molecules, including potential pharmaceutical agents. While specific total syntheses employing octahydropentalene-3a-carboxylic acid are not extensively documented, the general class of bicyclic carboxylic acids is fundamental in constructing complex molecular architectures.

Historical Development and Discovery of Octahydropentalene Derivatives

The exploration of bicyclo[3.3.0]octane systems has a rich history, driven by the desire to synthesize strained ring systems and understand their reactivity. Early work in the mid-20th century laid the groundwork for the synthesis of various bicyclo[3.3.0]octane derivatives. caltech.edumit.edu The synthesis of natural products containing this framework, particularly the more strained trans-fused isomers, has been a significant area of research, providing a historical context for the importance of this bicyclic system. researchgate.netrsc.org The development of synthetic routes to these compounds has evolved over time, with various strategies being employed to construct the fused-ring system with control over stereochemistry.

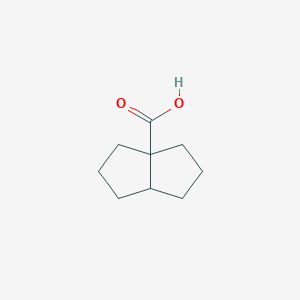

Structural Framework of this compound

The defining feature of this compound is its saturated bicyclic core. This framework is composed of two cyclopentane (B165970) rings sharing a common carbon-carbon bond.

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| CAS Number | 41139-05-3 |

The octahydropentalene, or bicyclo[3.3.0]octane, system can exist in both cis and trans conformations at the ring junction. The cis isomer is significantly more stable than the trans isomer due to reduced ring strain. The flexibility and conformational dynamics of the cis-octahydropentalene skeleton are of considerable interest, as this mobility can influence the biological activity of molecules containing this framework.

The structure of this compound contains multiple chiral centers, meaning it can exist as a mixture of stereoisomers. When synthesized from achiral starting materials without the use of chiral catalysts or resolving agents, it is typically produced as a racemic mixture, which is an equal mixture of enantiomers.

The separation of these enantiomers, a process known as chiral resolution, is a critical step in many applications, particularly in pharmaceutical development, as different enantiomers can have vastly different biological activities. Common methods for the resolution of racemic carboxylic acids include the formation of diastereomeric salts with a chiral amine. tcichemicals.comlibretexts.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by techniques like crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered. Another approach is chiral chromatography, which uses a chiral stationary phase to separate the enantiomers. wvu.edugoogle.com

While specific studies on the chiral resolution of this compound are not widely reported, the principles of resolving chiral carboxylic acids are well-established and would be applicable to this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)9-5-1-3-7(9)4-2-6-9/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMRFAVKKGGQFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC2(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octahydropentalene 3a Carboxylic Acid and Its Analogues

Retrosynthetic Disconnections and Strategic Planning

A retrosynthetic analysis of octahydropentalene-3a-carboxylic acid reveals several key disconnections that form the basis for synthetic planning. The primary strategic consideration is the construction of the cis-fused bicyclo[3.3.0]octane skeleton, which is energetically favored over its trans-fused counterpart.

The most direct disconnection involves the bond between the carbonyl carbon and the bridgehead carbon (C3a). This leads to a bicyclo[3.3.0]octyl intermediate that can be carbonylated. This precursor, in turn, can be retrosynthetically simplified by cleaving one of the carbon-carbon bonds within the five-membered rings, suggesting a cyclization strategy from a suitably functionalized cyclooctane (B165968) or a cyclopentane (B165970) derivative with a side chain.

Another key retrosynthetic approach involves disconnecting the fused ring system itself. This can be envisioned through a [3+2] cycloaddition reaction, where a three-carbon component and a two-carbon component are brought together to form one of the five-membered rings. Alternatively, an intramolecular cyclization of an acyclic precursor containing ten carbons with appropriate functionalities at either end can be a viable strategy.

Furthermore, annulation strategies, where one ring is built onto a pre-existing ring, offer a powerful approach. For instance, a cyclopentane ring can be annulated onto another cyclopentane derivative. The choice of strategy often depends on the desired stereochemistry and the availability of starting materials.

Classical Synthetic Approaches

Classical synthetic approaches to this compound and its analogues can be broadly categorized into the construction of the core bicyclic skeleton and the subsequent introduction and manipulation of the carboxylic acid group.

Construction of the Octahydropentalene Skeleton

The formation of the cis-fused bicyclo[3.3.0]octane framework is the cornerstone of the synthesis. Various methodologies have been developed to achieve this, primarily revolving around intramolecular cyclization and annulation strategies.

Intramolecular cyclization reactions are a powerful tool for constructing the bicyclo[3.3.0]octane system, often offering high levels of stereocontrol. These reactions typically start from a precursor that already contains the requisite number of carbon atoms arranged in a way that facilitates ring closure.

One notable method is the intramolecular Pauson-Khand reaction , which involves the [2+2+1] cycloaddition of an enyne with carbon monoxide, mediated by a cobalt carbonyl complex. This reaction can efficiently generate the bicyclo[3.3.0]octenone core, which can then be reduced to the saturated octahydropentalene skeleton. The stereoselectivity of this reaction can be influenced by chiral auxiliaries or catalysts, providing access to enantiomerically enriched products. researchgate.netpku.edu.cnrsc.orgarkat-usa.org

Radical cyclizations also offer a versatile route to the octahydropentalene framework. Tandem radical cyclizations, in particular, can rapidly build molecular complexity. For instance, a suitably substituted acyclic diene can undergo a cascade of cyclizations initiated by a radical initiator to form the bicyclic system. pku.edu.cn Transannular radical cyclizations of eight-membered rings have also been shown to effectively construct the bicyclo[3.3.0]octane skeleton. nih.gov

The intramolecular Heck reaction provides another powerful method for the synthesis of bicyclo[3.3.0]octane derivatives. This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene within the same molecule. Asymmetric variants of the Heck reaction have been developed, allowing for the catalytic asymmetric synthesis of functionalized bicyclo[3.3.0]octane derivatives with high enantiomeric excess. nih.govresearchgate.netnih.govrsc.orgdocumentsdelivered.comudel.edu

Intramolecular aldol (B89426) condensations of appropriate diketones can also be employed to construct the bicyclo[3.3.0]octane ring system. This classic carbon-carbon bond-forming reaction can be highly effective in forming the second five-membered ring in a stepwise annulation approach. researchgate.net

Annulation strategies involve the construction of one ring onto a pre-existing ring. For the synthesis of the octahydropentalene skeleton, this typically involves the annulation of a five-membered ring onto a cyclopentane derivative.

A common approach is the Robinson annulation and its variants, which involve a Michael addition followed by an intramolecular aldol condensation. While traditionally used for six-membered ring formation, modifications of this strategy can be adapted for the synthesis of five-membered rings.

[3+2] Cycloaddition reactions are another powerful annulation strategy. These reactions involve the combination of a three-atom component (such as an allyl cation or anion) with a two-atom component (like an alkene or alkyne) to form a five-membered ring. The intramolecular version of this reaction is particularly useful for creating the fused bicyclic system of octahydropentalene.

Ring-rearrangement metathesis (RRM) has also been utilized to generate cis-fused bicyclo[3.3.0]octene derivatives from norbornenyl precursors. beilstein-journals.org

Introduction and Manipulation of the Carboxylic Acid Functionality

Once the octahydropentalene skeleton is in place, the next critical step is the introduction of the carboxylic acid group at the 3a-bridgehead position.

A widely used and effective method for introducing a carboxylic acid group is through the carbonylation of an organometallic intermediate. The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is a classic and reliable method for this transformation.

To synthesize this compound using this method, a Grignard reagent would first be prepared from the corresponding 3a-halo-octahydropentalene. This Grignard reagent is then reacted with an excess of solid carbon dioxide. The resulting magnesium carboxylate salt is subsequently protonated with a dilute acid to yield the desired carboxylic acid. This method is advantageous as it adds an additional carbon atom, which is incorporated as the carboxyl group.

| Reactant | Reagent | Intermediate | Product |

| 3a-Bromo-octahydropentalene | 1. Mg, Et2O | 3a-Bromomagnesio-octahydropentalene | This compound |

| 2. CO2 | |||

| 3. H3O+ |

This carbonylation approach offers a direct and generally high-yielding route to the target molecule from a suitably functionalized octahydropentalene precursor.

Oxidative Cleavage of Precursors (e.g., Alkenes, Alkylbenzenes)

The synthesis of carboxylic acids through the oxidative cleavage of carbon-carbon bonds is a powerful strategy in organic chemistry. This approach involves breaking down a larger precursor molecule, such as an alkene or vicinal diol, to install a carboxylic acid functionality. For a complex target like this compound, this method could be envisioned starting from a precursor containing the intact bicyclo[3.3.0]octane core with a cleavable functional group at the desired position.

One potential pathway involves the oxidative cleavage of an exocyclic alkene at the 3a-position of the octahydropentalene skeleton. Reagents such as ozone (O₃) followed by an oxidative workup, or a combination of osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄), are effective for this transformation. Similarly, a vicinal diol precursor could be cleaved to yield the carboxylic acid. mdpi.com The reaction proceeds by first forming an intermediate, such as an α,β-diol, which is then subjected to oxidative cleavage of the C-C bond to form aldehydes, which are subsequently oxidized to carboxylic acids. mdpi.com

Various catalytic systems have been developed to achieve this transformation under milder conditions. For instance, ruthenium dioxide (RuO₂) in combination with an oxidant like Oxone can effectively cleave alkynes to produce carboxylic acids in excellent yields. organic-chemistry.org Metal-free approaches have also been explored, such as aerobic photooxidation, which can cleave vicinal diols to yield carboxylic acids using molecular oxygen as the terminal oxidant. organic-chemistry.org

| Precursor Type | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Alkynes | RuO₂/Oxone/NaHCO₃ | Carboxylic Acids | High yields for various internal and terminal alkynes. | organic-chemistry.org |

| Vicinal Diols | 2-Chloroanthraquinone, O₂, Photoirradiation | Carboxylic Acids | Metal-free reaction with molecular oxygen as the terminal oxidant. | organic-chemistry.org |

| 1,3-Diketones | I₂, O₂, Photoirradiation | Carboxylic Acids | Aerobic photooxidation using iodine as a catalyst. | organic-chemistry.org |

| Olefins (e.g., Oleic Acid) | H₂O₂, Tungsten Catalyst | Carboxylic Acids | Two-stage industrial process involving hydroxylation then cleavage. | mdpi.com |

Hydrolysis of Nitrile or Ester Precursors

A direct and common method for synthesizing carboxylic acids is the hydrolysis of their nitrile or ester derivatives. libretexts.org This methodology is highly applicable to the synthesis of this compound from precursors such as octahydropentalene-3a-carbonitrile or an alkyl octahydropentalene-3a-carboxylate. Hydrolysis can be performed under either acidic or alkaline conditions. libretexts.orglibretexts.org

Acid Hydrolysis: The nitrile or ester is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orggoogle.com In the case of a nitrile, the reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org For esters, the process yields the carboxylic acid and the corresponding alcohol.

Alkaline Hydrolysis: This method involves heating the precursor with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). libretexts.org The initial product is the carboxylate salt (e.g., sodium octahydropentalene-3a-carboxylate). libretexts.org A subsequent acidification step with a strong acid is required to protonate the carboxylate and liberate the free carboxylic acid. libretexts.org For nitriles, ammonia (B1221849) is produced as a byproduct, while for esters, an alcohol is formed. libretexts.org The choice between acidic and alkaline hydrolysis often depends on the stability of other functional groups present in the molecule.

| Condition | Reagents | Initial Products | Final Product Isolation | Reference |

|---|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄, Heat | Carboxylic Acid + Ammonium Salt | Distillation or extraction of the carboxylic acid. | libretexts.orglibretexts.org |

| Alkaline | Aqueous NaOH or KOH, Heat | Carboxylate Salt + Ammonia | Acidification of the mixture followed by distillation or extraction. | libretexts.orglibretexts.org |

Reduction of Carboxylic Acid Derivatives (e.g., to Alcohols, Aldehydes)

While not a method for its synthesis, the reduction of this compound and its derivatives is a key transformation for producing related analogues such as the corresponding primary alcohol (octahydropentalen-3a-ylmethanol) and aldehyde (octahydropentalene-3a-carbaldehyde). The choice of reducing agent is critical to control the extent of the reduction.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for their conversion to primary alcohols. libretexts.orglibretexts.org The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. Esters can also be readily reduced to primary alcohols using LiAlH₄. nerdfighteria.info

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid. libretexts.org Therefore, this transformation is usually accomplished indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. The derivative can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent that prevents over-reduction to the alcohol. libretexts.org An example of such a reagent is lithium tri-tert-butoxyaluminohydride (LiAl[OC(CH₃)₃]₃H). libretexts.org Alternatively, facile reductions can be achieved by converting the acid to an S-2-pyridyl thioester, which can then be reduced to the aldehyde using a nickel catalyst and a silane (B1218182) reductant. rsc.org

| Starting Material | Reducing Agent | Product | Key Features | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. | libretexts.org |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Forms an aldehyde intermediate that is immediately reduced further. | nerdfighteria.info |

| Acid Chloride | Lithium tri-tert-butoxyaluminohydride | Aldehyde | Sterically hindered reagent allows for partial reduction. | libretexts.org |

| Thioester | NiCl₂(dme)/dtbbpy, Silane | Aldehyde | Mild conditions with a nickel pre-catalyst. | rsc.org |

Advanced and Modern Synthetic Techniques

Stereoselective and Enantioselective Synthesis

The this compound molecule possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Advanced techniques in stereoselective and enantioselective synthesis are essential to produce a single, desired stereoisomer.

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules in an enantiomerically pure form from prochiral starting materials. nih.govfrontiersin.org This is achieved using a small amount of a chiral catalyst, which can be a transition metal complex with a chiral ligand or a metal-free organocatalyst. frontiersin.orgmdpi.com The catalyst creates a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.

For the synthesis of an octahydropentalene framework, asymmetric catalysis could be employed in several key steps. For example, an asymmetric hydrogenation could set a stereocenter by differentiating the enantiotopic faces of a carbon-carbon double bond in a precursor molecule. nih.gov Other powerful transformations include asymmetric C-C bond-forming reactions, which can construct the bicyclic core with precise stereochemical control. frontiersin.org The efficiency of these catalysts allows for the production of enantiopure compounds, which is crucial as different enantiomers can have vastly different biological activities. mdpi.com

| Catalyst Type | Example | Typical Transformations | Reference |

|---|---|---|---|

| Transition Metal Catalysts | Rhodium or Ruthenium with chiral phosphine (B1218219) ligands (e.g., BPE) | Asymmetric Hydrogenation, C-C bond formation | nih.govmdpi.com |

| Organocatalysts | Chiral amines (e.g., proline derivatives), Chiral Phosphoric Acids | Michael additions, Aldol reactions, Diels-Alder reactions | frontiersin.orgsioc-journal.cn |

| Biocatalysts | Enzymes (e.g., lipases, oxidoreductases) | Kinetic resolutions, Asymmetric reductions/oxidations | frontiersin.org |

Once an initial stereocenter is established in a molecule, any subsequent reaction that creates a new stereocenter must control its configuration relative to the existing one. This is known as diastereoselectivity. High diastereoselectivity is essential for building up the complex, multi-stereocenter architecture of molecules like this compound.

Diastereoselective transformations are often guided by the steric and electronic properties of the substrate. For instance, a chiral auxiliary can be temporarily attached to the molecule to direct an incoming reagent to a specific face. Alternatively, the existing stereocenter(s) can directly influence the transition state of a subsequent reaction, a phenomenon known as substrate-controlled diastereoselection. An example of a highly diastereoselective reaction is the acid-mediated cyclization of certain allylsilyl alcohols to form polysubstituted tetrahydropyrans, which can achieve excellent diastereomeric ratios (>95:5). uva.es In the context of synthesizing the octahydropentalene core, a diastereoselective cyclization, alkylation, or reduction step would be critical to ensure the correct relative stereochemistry of the substituents on the fused five-membered rings.

| Reaction Type | Controlling Element | Outcome | Significance | Reference |

|---|---|---|---|---|

| Acid-Mediated Cyclization | Substrate stereochemistry | Formation of one diastereomer of a cyclic ether with high selectivity. | Builds complex cyclic systems with defined relative stereochemistry. | uva.es |

| Catalytic Asymmetric Addition | Chiral catalyst and substrate | High chemo-, regio-, diastereo-, and enantioselectivities. | Allows for precise control over multiple stereochemical aspects simultaneously. | mdpi.com |

| Reduction of a Chiral Ketone | Steric hindrance from existing stereocenters | Preferential formation of one diastereomeric alcohol. | Sets the stereochemistry of a new hydroxyl group relative to the existing framework. | mdpi.com |

Enantioselective Radical Additions

The construction of specific stereocenters is a critical challenge in organic synthesis. Enantioselective radical reactions have become a powerful method for creating carbon-carbon and carbon-heteroatom bonds with high stereocontrol. mdpi.com These reactions are valuable for synthesizing chiral molecules like the analogues of this compound. Methodologies have evolved from using chiral Lewis acids to control radical processes to employing transition metal catalysis, organocatalysis, and dual catalysis systems. mdpi.com

A key challenge in asymmetric radical reactions is suppressing the non-enantioselective background reactions that can lead to racemic products. mdpi.com The development of chiral catalysts that can effectively interact with transient radical intermediates has been crucial. For instance, ruthenium-catalyzed enantioselective addition of carboxylic acids to allenes provides a highly atom-economical route to branched allylic esters with excellent enantiomeric excess (ee). dicp.ac.cn Another strategy involves the conjugate addition of tertiary radicals to chiral alkenes, which often proceeds with high diastereoselectivity. nih.gov This approach can be used to form critical C-C bonds in complex frameworks, such as the one found in the synthesis of (−)-Aplyviolene. nih.gov

Table 1: Examples of Catalytic Systems in Enantioselective Radical Additions

| Catalytic System | Reaction Type | Key Features | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral Lewis Acids | Conjugate Addition | Pioneering method for controlling radical stereochemistry. | Good to excellent | mdpi.com |

| Copper/Bisoxazoline Complexes | Trifluoromethylarylation, C-O Coupling | Utilizes cooperative action with photoredox or other catalysts. | Up to 93% ee | mdpi.com |

| Ruthenium/Josiphos Ligands | Addition of Carboxylic Acids to Allenes | Atom-economical, produces chiral allylic esters. | Up to >99% ee | dicp.ac.cn |

Photoredox Catalysis in C-C Bond Formation

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the construction of complex molecular architectures under exceptionally mild conditions. rsc.org This methodology is particularly effective for forming C-C bonds by generating radical intermediates through single-electron transfer (SET) processes. rsc.orgresearchgate.net These strategies are well-suited for synthesizing the octahydropentalene skeleton.

One powerful application is remote C-C bond formation, which proceeds via an intramolecular hydrogen atom transfer (HAT) process initiated by a photocatalyst. rsc.org This allows for the functionalization of C-H bonds that are distant from existing functional groups, opening new pathways for cyclization and the construction of fused ring systems. Furthermore, photoredox catalysis can be merged with other catalytic cycles, such as transition metal catalysis, to achieve novel transformations. For example, a dual system of a photocatalyst and a nickel catalyst can facilitate the acylation of alkylarenes with carboxylic acids to produce α-aryl ketones with high enantioselectivity. mdpi.com

Table 2: Photoredox-Catalyzed C-C Bond Forming Reactions

| Photocatalyst | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Ruthenium or Iridium Complexes | Remote C-H Functionalization | Alcohols, amides | Enables intramolecular C-C bond formation at unactivated positions. | rsc.org |

| Organic Dyes (e.g., 4CzIPN) | Imidazolidine Synthesis | Alkenes, Peroxides | Mild conditions, high functional group tolerance. | mdpi.com |

| Acridinium Catalysts | Ring-Opening Functionalization | Arylcyclopropanes | Cleavage of inert C-C bonds to form new C-heteroatom bonds. | nih.gov |

Electrocatalytic Methodologies

Electrosynthesis represents a green and powerful alternative to traditional chemical methods, using electrons as clean reagents to drive chemical reactions. acs.orgacs.org This field is experiencing a renaissance, with new applications for the synthesis of complex molecules like carboxylic acids and their derivatives. acs.orgacs.org Electrocatalytic methods can be broadly categorized into anodic oxidations and cathodic reductions.

The Kolbe electrolysis, an anodic oxidation of carboxylates, generates radicals via decarboxylation, which can then dimerize. acs.orgacs.org This classic reaction has been refined for modern organic synthesis. Cathodic reduction, on the other hand, can be used to generate reactive radical anions from substrates like aromatic esters or to activate thermodynamically stable molecules like carbon dioxide (CO₂). acs.orgnih.gov The electrocarboxylation of olefins, for instance, allows for the direct incorporation of CO₂ to form valuable carboxylic acids, representing an energy-efficient C-C bond-forming strategy. nih.govbeilstein-journals.org Such methodologies could be envisioned for the final carboxylation step in the synthesis of this compound from a suitable bicyclic precursor.

Table 3: Overview of Electrocatalytic Methods for Carboxylic Acid Synthesis

| Method | Electrode Process | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Kolbe Electrolysis | Anodic Oxidation | Carboxylic Acids | Radical Dimers | High concentration of radicals at the electrode surface. | acs.orgacs.org |

| Electrocarboxylation | Cathodic Reduction | Olefins, Dienes | Carboxylic or Dicarboxylic Acids | Sustainable CO₂ fixation under mild conditions. | nih.govbeilstein-journals.org |

| Ester Reduction | Cathodic Reduction | Aromatic Esters | Alkyl Radicals | Generates versatile radical precursors for further reactions. | acs.orgacs.org |

Enzymatic and Biocatalytic Reductions and Transformations

Biocatalysis offers an environmentally friendly and highly selective approach to organic synthesis. nih.govuni-graz.at Enzymes operate under mild conditions and can catalyze reactions with exquisite stereo-, regio-, and chemoselectivity, which is often difficult to achieve with traditional chemical catalysts. nih.gov For the synthesis of this compound and its analogues, enzymatic methods are particularly valuable for establishing chiral centers.

Oxidoreductases, such as alcohol dehydrogenases (ADHs) and ene-reductases, are widely used for the asymmetric reduction of prochiral ketones and alkenes, respectively. nih.govnih.gov ADHs can convert ketones to chiral alcohols, while ene-reductases reduce C=C double bonds in α,β-unsaturated compounds to produce chiral products. nih.govnih.gov Transaminases are another important class of enzymes that can synthesize chiral amines from ketones. youtube.com These biocatalytic transformations can be integrated into multi-step syntheses, either sequentially or in one-pot cascades, to build complex molecules efficiently. entrechem.com

Table 4: Key Enzyme Classes for Asymmetric Synthesis

| Enzyme Class | Reaction Catalyzed | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of C=O | Aldehydes, Ketones | High enantioselectivity for chiral alcohol synthesis. | nih.gov |

| Ene-Reductases (ERs) | Asymmetric reduction of C=C | α,β-Unsaturated Carbonyls, Nitro compounds | Creates up to two new stereocenters. | nih.gov |

| Transaminases (TAs) | Reductive Amination | Ketones | Direct synthesis of chiral amines from simple precursors. | youtube.com |

| Lipases/Esterases | Kinetic Resolution | Racemic Alcohols/Esters | Separation of enantiomers via selective acylation or hydrolysis. | cabidigitallibrary.org |

Derivatization Strategies for Synthetic Utility

Once the this compound core is synthesized, its carboxylic acid moiety serves as a versatile handle for further functionalization. Derivatization is essential for modulating the compound's physicochemical properties and for its incorporation into larger, more complex molecules.

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids, converting them into esters by reaction with alcohols. libretexts.org This reaction is often used to protect the carboxylic acid group, enhance lipid solubility, or create prodrugs. The classic Fischer esterification involves reacting the carboxylic acid with an excess of alcohol under acidic conditions (e.g., H₂SO₄, TsOH). masterorganicchemistry.com This is an equilibrium-driven process, and the removal of water is often necessary to drive the reaction to completion. masterorganicchemistry.com

To overcome the limitations of Fischer esterification, numerous alternative methods have been developed. These include the use of coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitate the reaction under mild conditions. researchgate.net Additionally, various catalysts, such as the environmentally benign iron(III) acetylacetonate (B107027) [Fe(acac)₃], have been shown to efficiently catalyze the direct condensation of carboxylic acids and alcohols without the need for dehydrating agents. researchgate.net

Table 5: Selected Methods for the Esterification of Carboxylic Acids

| Method | Reagents/Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Fischer Esterification | Acid Catalyst (e.g., H₂SO₄) | Excess alcohol, often with heating | Classic, cost-effective method for simple alcohols. | masterorganicchemistry.com |

| DMTMM Coupling | DMTMM, N-methylmorpholine | Room temperature | Mild conditions, suitable for sensitive substrates. | researchgate.net |

| Iron(III) Catalysis | Fe(acac)₃ | Refluxing xylene | Environmentally benign, recoverable catalyst. | researchgate.net |

Amidation Reactions

The formation of an amide bond by reacting a carboxylic acid with an amine is one of the most important reactions in medicinal chemistry and materials science. libretexts.orgresearchgate.net Direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is the most atom-economical approach but often requires high temperatures. researchgate.net

To facilitate amide bond formation under milder conditions, a wide array of coupling reagents and catalysts have been developed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid for nucleophilic attack by the amine. bohrium.com Catalytic methods are also prevalent. For example, tantalum(V) chloride has been shown to catalyze the amidation of various carboxylic acids with primary and secondary amines in good yields. researchgate.net The development of photoredox-mediated methods has even enabled amidation to occur at room temperature. bohrium.com These strategies allow the carboxylic acid group of this compound to be converted into a diverse range of primary, secondary, and tertiary amides.

Table 6: Methods for the Amidation of Carboxylic Acids

| Method | Reagents/Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Direct Thermal Amidation | None | High temperature, water removal | Most atom-economical but harsh conditions. | researchgate.net |

| Carbodiimide Coupling | DCC, EDC | Room temperature | Widely used, reliable for peptide synthesis. | bohrium.com |

| Tantalum(V) Catalysis | TaCl₅ | Various solvents (e.g., toluene) | Catalytic, selective formation of amides. | researchgate.net |

| Photoredox-Mediated Amidation | Photocatalyst | Visible light, room temperature | Extremely mild conditions. | bohrium.com |

Table of Compounds Mentioned

Acyl Halide Formation

The conversion of a carboxylic acid to an acyl halide is a primary step in activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. For this compound, this transformation follows standard, well-established protocols. Acyl chlorides are the most common derivatives due to the high reactivity and cost-effectiveness of the chlorinating agents.

Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a superior leaving group. A subsequent attack by a chloride ion facilitates the formation of the acyl chloride. orgoreview.com Similarly, phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) can be employed. wikipedia.org For the synthesis of the corresponding acyl bromide, phosphorus tribromide (PBr₃) is the reagent of choice. orgoreview.comlibretexts.org These reactions are typically performed in an inert solvent to avoid unwanted side reactions.

Table 1: Reagents for Acyl Halide Formation

| Acyl Halide | Reagent | Typical Conditions | Byproducts |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Neat or in aprotic solvent (e.g., CH₂Cl₂), often with catalytic DMF | SO₂(g), HCl(g) |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Aprotic solvent (e.g., CH₂Cl₂), catalytic DMF | CO(g), CO₂(g), HCl(g) |

| Acyl Bromide | Phosphorus Tribromide (PBr₃) | Aprotic solvent (e.g., ether) | H₃PO₃ |

Anhydride (B1165640) Synthesis

The synthesis of octahydropentalene-3a-carboxylic anhydride can be achieved through several methods. The most direct approach involves the dehydration of two molecules of the carboxylic acid, often requiring high temperatures, which may not be suitable for all substrates. youtube.com

A more controlled and common laboratory method involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with the carboxylate salt of the acid. khanacademy.orgunizin.org In this two-step process, this compound is first converted to its sodium or potassium salt using a base like sodium hydroxide. In a separate reaction, another equivalent of the acid is converted to octahydropentalene-3a-carbonyl chloride. The subsequent reaction between the carboxylate salt (nucleophile) and the acyl chloride (electrophile) yields the symmetric anhydride. youtube.com

Modern dehydrating agents can also facilitate the direct coupling of carboxylic acids to form anhydrides under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) or systems like triphenylphosphine (B44618) oxide with oxalyl chloride have been shown to be effective for anhydride synthesis. nih.gov

Table 2: Common Methods for Anhydride Synthesis

| Method | Reagents | Description |

|---|

Curtius Rearrangement and Isocyanate Formation

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. organic-chemistry.orgwikipedia.org This reaction provides a pathway to convert a carboxylic acid into a primary amine, carbamate, or urea (B33335) derivative via the isocyanate intermediate. nih.govrsc.org

For this compound, the process begins with its conversion to an activated form, typically the acyl chloride. The acyl chloride is then reacted with an azide salt, such as sodium azide, to form the intermediate octahydropentalene-3a-carbonyl azide. Upon gentle heating, this acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form octahydropentalene-3a-isocyanate. organic-chemistry.org A key advantage of this rearrangement is the complete retention of the stereochemistry of the migrating alkyl group. scispace.com

The resulting isocyanate is a reactive intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to an unstable carbamic acid that decarboxylates to yield the corresponding primary amine, while reaction with an alcohol yields a stable carbamate. organic-chemistry.orgnih.gov

Table 3: Steps of the Curtius Rearrangement

| Step | Transformation | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Acid Activation | Carboxylic Acid → Acyl Chloride | SOCl₂ or (COCl)₂ | Octahydropentalene-3a-carbonyl chloride |

| 2. Azide Formation | Acyl Chloride → Acyl Azide | Sodium Azide (NaN₃) | Octahydropentalene-3a-carbonyl azide |

| 3. Rearrangement | Acyl Azide → Isocyanate | Heat (Δ) | Octahydropentalene-3a-isocyanate |

| 4. Trapping (Optional) | Isocyanate → Carbamate | Alcohol (R'OH) | R'-O-C(=O)NH-R* |

| 4. Trapping (Optional) | Isocyanate → Amine | Water (H₂O), then decarboxylation | R*-NH₂ |

R represents the octahydropentalene-3a-yl group.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that minimize waste, reduce the use of hazardous substances, and maximize efficiency. jocpr.com These principles can be applied to the synthesis and derivatization of this compound.

Solvent-Free Reaction Conditions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant environmental benefits by reducing solvent waste and simplifying product purification. Mechanochemical methods, which use mechanical force (e.g., grinding) to induce reactions, are a prominent example of solvent-free synthesis. A mechanochemical-assisted approach has been demonstrated for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids under water-assisted grinding conditions, highlighting a sustainable strategy that could be adapted for derivatives of the bicyclo[3.3.0]octane system. rsc.org Such techniques reduce waste and can often accelerate reaction rates.

Atom Economy Optimization

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. skpharmteco.comnih.gov Reactions with high atom economy are inherently "greener" as they generate minimal waste. primescholars.com

In the context of synthesizing the bicyclo[3.3.0]octane core of this compound, cycloaddition reactions, such as the Diels-Alder reaction or [3+2] cycloadditions, are prime examples of atom-economical transformations, as all atoms from the reactants are incorporated into the product. nih.gov Designing synthetic routes that prioritize addition and rearrangement reactions over substitution and elimination reactions is a key strategy for optimizing atom economy. For instance, the Curtius rearrangement is highly atom-economical in its core step, where the only byproduct is benign nitrogen gas.

Utilization of Catalytic Reagents for Reduced Waste

The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry, as it significantly reduces the amount of chemical waste generated. tue.nl Catalysts can enable reactions to proceed under milder conditions and with higher selectivity.

In the synthesis and derivatization of carboxylic acids like this compound, various catalytic methods can be employed. For example, direct esterification can be achieved using catalytic amounts of water-tolerant Lewis acids like hafnium(IV) or zirconium(IV) salts, avoiding the need for stoichiometric activating agents and simplifying workup procedures. dntb.gov.ua Similarly, ruthenium-catalyzed additions of carboxylic acids to allenes represent an atom-economic method for forming allylic esters. dicp.ac.cn The development of bifunctional catalysts, such as graphene oxide which contains carboxylic acid and other oxygen-containing groups, can facilitate multi-step reactions in a one-pot process, further enhancing efficiency and reducing waste. rsc.org

Microwave and Ultrasonic Energy Application in the Synthesis of this compound and its Analogues

The application of non-conventional energy sources, such as microwave irradiation and ultrasonic energy, has become a valuable strategy in organic synthesis to accelerate reaction rates, improve yields, and enhance product selectivity. These techniques have been explored for various synthetic transformations, including the formation of bicyclic systems and the synthesis of carboxylic acids and their derivatives. While specific literature on the direct application of these methods for the synthesis of this compound is not extensively documented, the principles and observed benefits in related syntheses suggest their potential utility.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. nih.gov This can result in significantly reduced reaction times, often from hours to minutes, and improved yields compared to conventional heating methods. frontiersin.org The advantages of MAOS include higher synthesis rates, homogeneous product formation, and lower energy consumption. nih.gov

In the context of synthesizing bicyclic structures, microwave irradiation has been successfully employed. For instance, the synthesis of various quinoline (B57606) derivatives has been achieved with moderate to good yields under microwave-assisted neat conditions at 200 °C for 20–25 minutes. nih.gov Similarly, a catalyst-free microwave-assisted Friedländer synthesis of 8-hydroxyquinolines demonstrated a significant yield increase to 72% compared to 34% with conventional heating. nih.gov Furthermore, the synthesis of tetrahydropyrimidine (B8763341) derivatives using Biginelli condensation has been effectively carried out using microwave irradiation. foliamedica.bg These examples highlight the potential of microwave energy to facilitate the cyclization reactions necessary for forming the octahydropentalene core.

The direct synthesis of amides from carboxylic acids and amines, a related functional group transformation, has also been shown to be remarkably facilitated by microwave energy under solvent-free conditions, eliminating the need for coupling reagents. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Compounds

| Compound Class | Reaction Type | Microwave Conditions | Conventional Conditions | Yield (MW) | Yield (Conv.) | Ref. |

| Ferrocenyl Chalcones | Condensation | 1-5 min | 10-40 h | 78-92% | 71-87% | frontiersin.org |

| 8-Hydroxyquinolines | Friedländer Synthesis | - | - | 72% | 34% | nih.gov |

| Quinolines | Multi-component | 20-25 min, 200°C | - | 40-68% | - | nih.gov |

Ultrasonic Energy Application

Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. biointerfaceresearch.com The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to the formation of highly reactive species.

Ultrasound has been effectively used in the synthesis of various heterocyclic compounds and in the esterification of carboxylic acids. For example, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives resulted in significant yields of 75–89%. mdpi.com In the esterification of carboxylic acids, ultrasonic irradiation has been shown to significantly intensify the process, shorten reaction times from hours to minutes, and allow reactions to proceed at room temperature. biointerfaceresearch.com One study on the methyl esterification of carboxylic acids using a polymer-supported triphenylphosphine catalyst under ultrasonic irradiation reported rapid conversions within 10–20 minutes in good to excellent yields. organic-chemistry.org

The synthesis of dihydropyrimidinones has also been achieved using ultrasound-assisted methods, with reaction times as short as 5-10 minutes at room temperature. researchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis of Carboxylic Acid Derivatives and Related Heterocycles

| Product Type | Reactants | Conditions | Reaction Time | Yield | Ref. |

| Tertiary Fatty Aliphatic Esters | t-butanol, fatty acids | Ultrasound | 15 min | Increased by 2-10% vs. conventional | biointerfaceresearch.com |

| Methyl Esters of Carboxylic Acids | Carboxylic acids, methanol (B129727) | Ultrasound, PS-Ph3P, TCT, Na2CO3 | 10-20 min | Good to excellent | organic-chemistry.org |

| Dihydropyrimidinones | Benzaldehyde, urea, ethyl acetoacetate | Ultrasound, ethanol, HCl | 5-10 min | 80-90% | researchgate.net |

| N-substituted 1,2,4-triazole-2-thiol derivatives | 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid, electrophiles | Ultrasound | - | 75-89% | mdpi.com |

While direct experimental data for the synthesis of this compound using these methods is lacking, the successful application of microwave and ultrasonic energy in the formation of related bicyclic systems and in reactions involving carboxylic acids strongly suggests that these techniques could offer significant advantages in terms of reaction time and yield for the synthesis of the target compound and its analogues.

Mechanistic Investigations of Octahydropentalene 3a Carboxylic Acid Reactions

Principles of Electron Flow and Reaction Pathways

The reactivity of octahydropentalene-3a-carboxylic acid is fundamentally governed by the distribution of electron density within its structure. The carboxylic acid functional group is the primary site of chemical reactivity. The carbonyl carbon is electrophilic, or partially positive, because the electronegative oxygen atoms pull electron density away from it. youtube.com This electron deficiency makes the carbonyl carbon a prime target for nucleophiles—species rich in electrons.

Chemical reactions involving this compound, like other carboxylic acids, are dictated by the movement of electrons from a nucleophilic source to this electrophilic carbon. The reaction pathways are often influenced by the reaction conditions, such as the presence of an acid or base catalyst, which can alter the reactivity of both the carboxylic acid and the nucleophile. The fused bicyclo[3.3.0]octane framework of this compound is largely aliphatic and generally less reactive than the carboxylic acid group, though its stereochemistry can influence the accessibility of the reactive site to incoming nucleophiles.

Mechanisms of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including this compound. masterorganicchemistry.comlibretexts.org This two-step addition-elimination process involves the attack of a nucleophile on the carbonyl carbon, followed by the departure of a leaving group. masterorganicchemistry.com

Under acidic conditions, the first step in many nucleophilic acyl substitution reactions is the protonation of the carbonyl oxygen. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The positive charge on the protonated carbonyl group is shared through resonance between the oxygen and carbon atoms, further enhancing the carbon's partial positive character. For instance, when this compound is treated with an alcohol in the presence of an acid catalyst to form an ester, the carbonyl oxygen is first protonated to activate the molecule for the subsequent nucleophilic attack by the alcohol.

Following the activation of the carbonyl group, a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom. youtube.comkhanacademy.org This results in the formation of a tetrahedral intermediate, where the formerly trigonal planar carbonyl carbon is now sp3-hybridized and bonded to four other groups. youtube.com

This tetrahedral intermediate is typically unstable and will collapse to reform the carbonyl double bond. youtube.com This reformation is accompanied by the elimination of one of the substituents attached to the carbon. The group that is eliminated is known as the leaving group.

Table 1: Steps in Nucleophilic Acyl Substitution

| Step | Description |

| 1. Carbonyl Activation | In acidic media, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A transient, unstable tetrahedral intermediate is formed. |

| 4. Collapse of Intermediate | The carbonyl group is reformed, and a leaving group is expelled. |

The outcome of the collapse of the tetrahedral intermediate depends on the relative ability of the attached groups to act as leaving groups. masterorganicchemistry.com The best leaving group is typically the weakest base. youtube.com In the case of a carboxylic acid like this compound, the hydroxyl group (-OH) is a poor leaving group because it is a relatively strong base.

To facilitate its departure, the hydroxyl group is often protonated in acidic conditions to form -OH2+, which is a much better leaving group as it departs as a neutral water molecule. youtube.com The choice of nucleophile and reaction conditions is crucial in determining the product of the substitution reaction. For example, reacting this compound with thionyl chloride (SOCl2) can convert it into an acid chloride. In this reaction, the hydroxyl group is converted into a chlorosulfite group, which is an excellent leaving group. libretexts.org

Decarboxylation Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). libretexts.org While simple aliphatic carboxylic acids are generally stable to heat, decarboxylation can occur under specific conditions, often involving radical pathways.

Radical decarboxylation offers a method for converting carboxylic acids into other organic molecules. These reactions are often initiated by single-electron transfer (SET) processes, which can be facilitated by photoredox catalysis. sioc.ac.cnresearchgate.net In these pathways, the carboxylate, formed by deprotonating the carboxylic acid, is oxidized by a photoexcited catalyst. This oxidation leads to the loss of an electron and subsequent fragmentation, releasing carbon dioxide and generating a radical intermediate. sioc.ac.cn

For this compound, this would result in the formation of an octahydropentalenyl radical. This highly reactive radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction to form octahydropentalene or coupling with other radical species to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The specific outcome is dependent on the reaction conditions and the other reagents present. The use of dual catalyst systems, such as a combination of a photoredox catalyst and a transition metal catalyst, has expanded the scope of these decarboxylative functionalization reactions.

Table 2: Comparison of Decarboxylation Pathways

| Pathway | Initiator | Key Intermediate | Product Type |

| Thermal Decarboxylation | Heat | Often an enol | Ketone (for β-keto acids) |

| Radical Decarboxylation | Photoredox catalyst / SET | Alkyl or Aryl Radical | Hydrocarbons, functionalized molecules |

Thermal Decarboxylation Processes

The thermal decarboxylation of a carboxylic acid involves the removal of a carboxyl group as carbon dioxide (CO₂). For most simple carboxylic acids, this process requires high temperatures. The mechanism can proceed through several pathways, largely dependent on the molecular structure. stackexchange.comdeepdyve.com

One common pathway is a unimolecular heterolytic fission, where the R-COOH bond breaks to form a carbanion and a proton, followed by the elimination of CO₂. This is generally the mechanism for many carboxylic acids. stackexchange.com However, there is no specific evidence in the literature for this type of free radical formation during thermal decomposition. stackexchange.com Another possibility is a bimolecular decarboxylation, which is more likely for carboxylic acids with high electron density on the α-carbon. stackexchange.com

Without a β-keto group or other activating functionality, the thermal decarboxylation of a saturated carboxylic acid like this compound would likely require harsh conditions. The stability of the resulting carbanion at the 3a-position of the octahydropentalene ring system would be a critical factor in determining the reaction's feasibility and mechanism.

Table 1: General Mechanisms of Thermal Decarboxylation

| Mechanism Type | Description | Applicability to this compound |

| Unimolecular Heterolytic Fission (Carbanion) | The C-COOH bond breaks, forming a carbanion and H+, followed by the loss of CO₂. | This is a plausible but unconfirmed mechanism. The stability of the resulting carbanion at the bridgehead position would be a key factor. |

| Bimolecular Decarboxylation | Involves two molecules of the carboxylic acid, with one acting as a proton donor. | Less likely without specific structural features promoting this pathway. |

| Free Radical Mechanism | Homolytic cleavage of the R-COOH bond. | Generally not observed in thermal decarboxylation but can occur in electrolytic or photochemical processes. stackexchange.com |

Oxidation Mechanisms

The oxidation of carboxylic acids can lead to various products depending on the oxidant and reaction conditions. The carboxylic acid group itself is generally resistant to oxidation. However, the hydrocarbon framework of this compound could be susceptible to oxidation.

Potential oxidation mechanisms could involve:

Alpha-Oxidation: Oxidation at the carbon atom adjacent to the carboxyl group. This is often seen in biological systems but can be achieved chemically.

Oxidative Cleavage: Under harsh conditions with strong oxidizing agents, the bicyclic ring system could undergo cleavage. organic-chemistry.org The mechanism would likely involve the formation of radical intermediates. nih.gov

The specific products and the favorability of different oxidation pathways would depend on the reagents used, such as potassium permanganate, chromium trioxide, or catalytic systems. researchgate.net

Reduction Mechanisms (e.g., Hydride Transfer)

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orgkhanacademy.org The mechanism of reduction by LiAlH₄ typically involves the following steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion to produce hydrogen gas and a lithium carboxylate salt.

Coordination: The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate.

Hydride Transfer: A hydride ion is transferred from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating an O-Al species to form an aldehyde.

Second Hydride Transfer: The resulting aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.

Protonation: An aqueous workup protonates the alkoxide to yield the primary alcohol. dalalinstitute.comyoutube.com

The reduction of this compound would be expected to follow this general pathway to yield (octahydropentalen-3a-yl)methanol.

Table 2: General Steps in the Reduction of a Carboxylic Acid by LiAlH₄

| Step | Description |

| 1 | Deprotonation of the carboxylic acid by a hydride to form a carboxylate salt and H₂ gas. |

| 2 | Nucleophilic attack of a hydride on the carbonyl carbon of the carboxylate. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Elimination of an aluminate species to form an aldehyde intermediate. |

| 5 | Further reduction of the aldehyde by another hydride transfer to form an alkoxide. |

| 6 | Protonation of the alkoxide in an aqueous workup to yield the primary alcohol. libretexts.org |

Rearrangement Reaction Mechanisms (e.g., Curtius Rearrangement)

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org The carboxylic acid is first converted to an acyl azide, typically via an acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). rsc.orgorganic-chemistry.org

For this compound, the proposed sequence would be:

Formation of Acyl Azide: The carboxylic acid is converted to its corresponding acyl azide.

Rearrangement: Upon heating, the acyl azide undergoes a concerted rearrangement where the octahydropentalenyl group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas is expelled. This forms an isocyanate. wikipedia.org

Trapping of Isocyanate: The resulting isocyanate can be trapped by various nucleophiles. For example, reaction with water leads to a carbamic acid, which spontaneously decarboxylates to form the primary amine, octahydropentalen-3a-amine. organic-chemistry.orgscispace.com

The key step is the concerted migration, which occurs with retention of the stereochemistry of the migrating group. scispace.com

Catalytic Cycle Elucidation in Stereoselective Transformations

There is no available literature that elucidates the catalytic cycles for stereoselective transformations specifically involving this compound. Such studies would be highly valuable given the chiral nature of the molecule.

Hypothetically, stereoselective transformations could include:

Asymmetric Hydrogenation: If an unsaturated analogue were available, asymmetric hydrogenation using a chiral catalyst could selectively form one enantiomer of this compound. The catalytic cycle would involve the coordination of the substrate to the chiral metal center, followed by hydride transfer and reductive elimination.

Enantioselective Catalytic Reactions: The carboxyl group could be used to direct stereoselective reactions on the pentalene (B1231599) scaffold, for example, through the formation of chiral catalyst-substrate complexes.

Elucidating these catalytic cycles would require detailed kinetic studies, spectroscopic analysis of intermediates, and computational modeling, none of which appear to have been published for this specific compound.

Structural Elucidation and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of octahydropentalene-3a-carboxylic acid in solution. Through a suite of one- and two-dimensional experiments, it is possible to map the entire proton and carbon framework and establish covalent connectivity.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum, usually around 10-12 ppm. libretexts.org This signal's chemical shift can be dependent on solvent and concentration, and it will disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

The protons on the saturated bicyclo[3.3.0]octane ring system are expected to resonate in the upfield region, typically between 1.0 and 3.0 ppm. The specific chemical shifts and coupling patterns (multiplicity) of these protons are dictated by their local electronic environment and their spatial relationship (J-coupling) to neighboring protons. Protons adjacent to the electron-withdrawing carboxylic acid group would be expected to be deshielded and appear at a slightly higher chemical shift (e.g., 2.0-3.0 ppm) compared to other aliphatic protons in the rings. libretexts.org Analysis of these coupling constants in a Correlation Spectroscopy (COSY) experiment is essential for tracing the proton-proton connectivity throughout the two five-membered rings. e-bookshelf.de

Table 1: Illustrative ¹H NMR Data for this compound Note: This table presents predicted data based on typical chemical shifts for analogous structures, as specific experimental data is not publicly available.

| Proton Position | Predicted Chemical Shift (δ) in ppm | Expected Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| H adjacent to COOH | 2.2 - 2.8 | multiplet |

| Bridgehead Protons | 1.8 - 2.5 | multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. The carboxyl carbon of this compound is highly deshielded and produces a characteristic signal in the 165-185 ppm range. libretexts.orgpressbooks.pub The saturated aliphatic carbons of the octahydropentalene framework will appear in the upfield region, typically between 20 and 60 ppm. The bridgehead carbons and the carbon atom directly attached to the carboxyl group (C-3a) would be distinguishable from the methylene (B1212753) (-CH₂) carbons of the rings. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and CH₂ groups are present in the parent ring system.

Table 2: Illustrative ¹³C NMR Data for this compound Note: This table presents predicted data based on typical chemical shifts, as specific experimental data is not publicly available.

| Carbon Position | Predicted Chemical Shift (δ) in ppm |

|---|---|

| -C OOH | 175 - 185 |

| C -3a | 45 - 55 |

| Bridgehead Carbons | 40 - 50 |

For a complex bicyclic system like this compound, two-dimensional (2D) NMR experiments are indispensable for unambiguous signal assignment. nih.govmdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. e-bookshelf.desdsu.edu It is used to trace the connectivity of protons within each of the five-membered rings, confirming the spin systems of the aliphatic framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the definitive assignment of each carbon atom in the ring system that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the entire molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range coupling). youtube.comprinceton.edu The HMBC spectrum is essential for identifying quaternary (non-protonated) carbons. For instance, correlations would be observed between protons on adjacent carbons and the key quaternary carboxyl carbon, as well as the bridgehead carbon (C-3a) where the carboxylic acid is attached. This confirms the precise location of the carboxyl group on the pentalene (B1231599) skeleton. princeton.edu

Table 3: Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) at Position | Correlates to Carbon (¹³C) at Position | Information Gained |

|---|---|---|

| Protons on C-3, C-4 | Carboxyl Carbon (-C OOH) | Confirms attachment of COOH group |

| Protons on C-3, C-4, C-7a | Bridgehead Carbon (C -3a) | Establishes connectivity around the substituent attachment point |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. pitt.edu

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of non-volatile compounds like carboxylic acids. nih.gov The technique separates the analyte from a mixture using liquid chromatography before it is ionized and detected by the mass spectrometer. For carboxylic acids, electrospray ionization (ESI) is a common "soft" ionization technique that typically generates a protonated molecule [M+H]⁺ in positive ion mode or, more commonly for acids, a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. pitt.edu

However, the analysis of underivatized carboxylic acids by reversed-phase LC-MS can present challenges, including poor retention on standard chromatographic columns and weak ionization efficiency, which can limit sensitivity. nih.gov

To overcome the challenges associated with LC-MS analysis of carboxylic acids, chemical derivatization is often employed. researchgate.netnih.gov This process involves reacting the carboxylic acid functional group to attach a moiety that improves its chromatographic behavior and, more importantly, enhances its ionization efficiency in the mass spectrometer. nih.govnih.gov

Derivatization with Aniline: Amidation, the reaction of a carboxylic acid with an amine like aniline, is a common derivatization strategy. nih.gov This reaction converts the polar carboxylic acid into a less polar amide. More importantly, the introduction of a basic nitrogen atom facilitates strong ionization in positive-ion mode ESI-MS, significantly increasing signal intensity and detection sensitivity. Related reagents such as 2-picolylamine have been shown to increase detection responses by over 100-fold. nih.govresearchgate.net

Derivatization with 3-Nitrophenylhydrazine (3-NPH): 3-NPH is a well-established derivatization reagent that reacts with carboxylic acids to form stable 3-nitrophenylhydrazides. slu.se This derivatization has been shown to dramatically improve detection sensitivity and chromatographic separation in LC-MS/MS analyses. researchgate.netelsevierpure.com The 3-NPH moiety provides a site for efficient protonation, leading to a strong signal in positive-ion mode MS. This strategy is robust and has been successfully applied to the quantification of various carboxylic acids in complex biological matrices, making it suitable for high-throughput and trace-level analyses. nih.govnih.govresearchgate.net The use of isotopically labeled 3-NPH can also facilitate more accurate quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a cornerstone for determining the molecular weight and structural features of a compound. In the analysis of this compound, the fragmentation pattern provides a molecular fingerprint that confirms its bicyclic structure and the presence of the carboxylic acid moiety. When subjected to ionization, typically electron ionization (EI), the molecule undergoes characteristic fragmentation.

The molecular ion peak (M⁺) for this compound (C₉H₁₄O₂) would be weak or moderately abundant. Key fragmentation pathways for carboxylic acids include alpha-cleavage and McLafferty rearrangements. youtube.com For this specific molecule, prominent fragmentation would involve the loss of the hydroxyl group ([M-OH]⁺ or m/z M-17) and the entire carboxyl group ([M-COOH]⁺ or m/z M-45). libretexts.orgyoutube.com The latter fragment, corresponding to the octahydropentalene cation, would be particularly significant. Further fragmentation of the bicyclic alkane structure would produce a cluster of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₉H₁₄O₂]⁺ | Molecular Ion | 154 |

| [C₉H₁₃O]⁺ | Loss of hydroxyl radical (•OH) | 137 |

| [C₈H₁₃]⁺ | Loss of carboxyl radical (•COOH) | 109 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds. However, due to the high polarity and hydrogen-bonding capacity of the carboxyl group, this compound is not sufficiently volatile for direct GC-MS analysis. colostate.edu Its analysis by this method necessitates a preliminary derivatization step.

Derivatization is a chemical modification process that converts a compound into a product with properties more suitable for a given analytical technique. researchgate.net For GC-MS analysis of carboxylic acids, the primary goals are to increase volatility and thermal stability by masking the polar carboxyl group. research-solution.comgcms.cz

Methyl Esters: Esterification, often performed by reacting the carboxylic acid with a reagent like boron trifluoride in methanol (B129727) (BF₃-methanol), is a common method. This process replaces the acidic proton of the carboxyl group with a methyl group, forming this compound methyl ester. This derivative is significantly more volatile and less polar, allowing for excellent separation and peak shape on standard GC columns. researchgate.netnih.gov

Silyl Esters: Silylation is another highly effective derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen of the carboxyl group to form a trimethylsilyl (B98337) (TMS) ester. TMS derivatives are highly volatile and produce characteristic mass spectra that are useful for structural confirmation. researchgate.netresearchgate.net The choice between methylation and silylation often depends on the sample matrix and the presence of other functional groups. colostate.edu

For highly complex samples where this compound might be present with numerous other structurally similar compounds or isomers, conventional GC-MS may not provide adequate separation. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers vastly superior resolving power. By employing two columns with different stationary phases, GCxGC provides a highly structured separation, enhancing peak capacity and allowing for the resolution of co-eluting compounds. This technique would be invaluable for the detailed characterization of complex natural extracts or industrial process streams containing this specific carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While nominal mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places. nih.govresearchgate.net This precision allows for the determination of the exact mass of the molecular ion. From this exact mass, a unique elemental formula can be calculated, providing a high degree of confidence in the compound's identity. researchgate.net For this compound, HRMS would confirm the elemental composition of C₉H₁₄O₂, distinguishing it from any other potential isomers or compounds with the same nominal mass but different atomic compositions.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. princeton.edu

The most distinctive feature would be a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comspectroscopyonline.com Superimposed on this broad band would be the sharper C-H stretching vibrations of the aliphatic ring structure. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch would appear in the range of 1760-1690 cm⁻¹. orgchemboulder.com The presence of the C-O single bond stretch would also be evident, typically in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Very Broad, Strong |

| C-H (Aliphatic) | Stretch | 2960 - 2850 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and conformational details. For a chiral molecule such as this compound, this technique is particularly crucial as it can establish the absolute stereochemistry of its stereogenic centers and offer a detailed view of its arrangement in the solid state. Although specific crystallographic data for this compound is not available in publicly accessible crystallographic databases, the principles of the technique and the analysis of related structures allow for a comprehensive understanding of what such an analysis would reveal.

A key aspect of this analysis for chiral molecules is the use of anomalous dispersion. When the wavelength of the X-ray beam is near the absorption edge of an atom in the crystal, it produces small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). This effect allows for the determination of the absolute structure, distinguishing between a molecule and its non-superimposable mirror image (enantiomer). The result is often expressed as a Flack parameter, which should refine to a value close to zero for the correct absolute configuration.

Solid-State Conformation and Intermolecular Interactions

In the solid state, molecules adopt a conformation that represents a minimum on the potential energy surface, influenced by both intramolecular forces and intermolecular packing forces. For this compound, X-ray diffraction would elucidate the specific conformation of the fused five-membered rings. The cis-fused bicyclo[3.3.0]octane system is known to be significantly more stable than its trans-fused counterpart. biomedres.usbiomedres.us The cyclopentane (B165970) rings within this framework are not planar and can adopt various puckered conformations, such as envelope or twist forms, to minimize steric and torsional strain. biomedres.usresearchgate.net A crystal structure would provide the exact puckering parameters for both rings.

Furthermore, the solid-state structure is heavily influenced by intermolecular interactions, particularly hydrogen bonding. Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state. researchgate.netnih.gov The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic centrosymmetric eight-membered ring motif. This dimerization is a dominant feature that dictates the crystal packing of most simple carboxylic acids.

The table below illustrates the typical hydrogen bond parameters expected for such a carboxylic acid dimer, based on data from related structures.

| Interaction | Typical Distance (Å) | **Typical Angle (°) ** |

| O—H···O | 2.6 - 2.7 | 170 - 180 |

| C=O···H | 1.6 - 1.8 | - |

| Table 1: Representative Hydrogen Bond Geometry in Carboxylic Acid Dimers. |